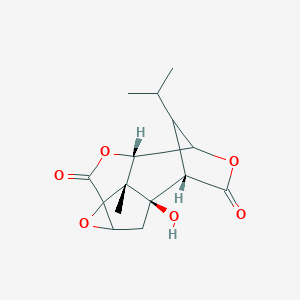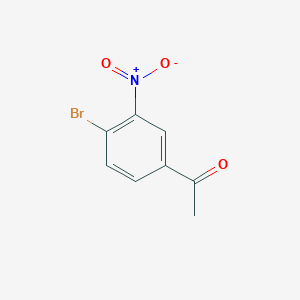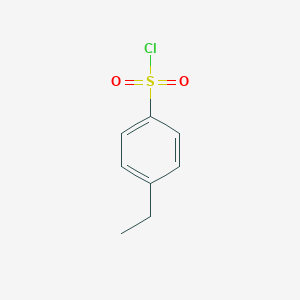
3,3-dimethylcyclobutene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-dimethylcyclobutene is an organic compound with the molecular formula C₆H₁₀ and a molecular weight of 82.1436 g/mol . It is a derivative of cyclobutene, characterized by the presence of two methyl groups attached to the third carbon atom of the cyclobutene ring . This compound is of interest due to its unique structural features and reactivity, making it a valuable subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,3-dimethylcyclobutene can be synthesized through various methods. One common approach involves the electrocyclic ring closure of 1,3-butadiene derivatives under thermal conditions . This reaction is stereospecific and can be influenced by the presence of substituents on the butadiene precursor . Another method involves the Hofmann elimination reaction, where cyclobutene is formed as a product .
Industrial Production Methods
Industrial production of cyclobutene, 3,3-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above, with additional steps for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
3,3-dimethylcyclobutene undergoes various chemical reactions, including:
Electrocyclic Reactions: These reactions involve the ring-opening and ring-closing of the cyclobutene ring under thermal or photochemical conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding cyclobutanones or reduction to yield cyclobutanes.
Substitution Reactions: Substitution reactions can occur at the methyl groups or the cyclobutene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of cyclobutene, 3,3-dimethyl- include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from the reactions of cyclobutene, 3,3-dimethyl- include cyclobutanones, cyclobutanes, and various substituted cyclobutene derivatives . The specific products depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
3,3-dimethylcyclobutene has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of cyclobutene, 3,3-dimethyl- in its reactions involves the interaction of its molecular orbitals with those of the reagents. For example, in electrocyclic reactions, the highest-occupied molecular orbital (HOMO) of the compound plays a crucial role in determining the stereochemistry of the reaction . The presence of methyl groups on the cyclobutene ring can influence the reactivity and stability of the compound by affecting the electronic distribution and steric hindrance .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to cyclobutene, 3,3-dimethyl- include other cyclobutene derivatives such as cyclobutene, 3,3-dimethyl-1,2-dione and cyclobutene, 3,3-dimethyl-1,2-diol . These compounds share the cyclobutene core structure but differ in the nature and position of substituents.
Uniqueness
3,3-dimethylcyclobutene is unique due to the presence of two methyl groups on the same carbon atom, which significantly influences its chemical properties and reactivity. This structural feature makes it a valuable compound for studying the effects of steric and electronic factors on chemical reactions .
Propiedades
IUPAC Name |
3,3-dimethylcyclobutene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-6(2)4-3-5-6/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUNIANKFULIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338387 |
Source


|
| Record name | Cyclobutene, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16327-38-1 |
Source


|
| Record name | Cyclobutene, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(4-chlorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B97457.png)





![(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal](/img/structure/B97472.png)


